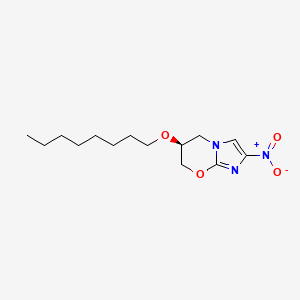

(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Description

(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a nitroimidazo-oxazine derivative characterized by a bicyclic core structure comprising an imidazole fused to an oxazine ring. The 6-position of the oxazine ring is substituted with an octyloxy group (C₈H₁₇O), distinguishing it from clinically relevant analogues like Pretomanid (PA-824), which bears a 4-(trifluoromethoxy)benzyloxy group at this position . This compound belongs to a class of nitroheterocycles developed for their potent bactericidal activity against Mycobacterium tuberculosis (Mtb) under both aerobic and anaerobic conditions . The nitro group at the 2-position of the imidazole ring is critical for prodrug activation, generating reactive nitrogen species (e.g., nitric oxide) that disrupt bacterial bioenergetics .

Properties

CAS No. |

187235-10-5 |

|---|---|

Molecular Formula |

C14H23N3O4 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

(6S)-2-nitro-6-octoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m0/s1 |

InChI Key |

JYFIPBONAFMXAW-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCCCCCO[C@H]1CN2C=C(N=C2OC1)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can be achieved through several synthetic routes. One common method involves the multicomponent reaction of alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach includes the cyclization of α-aminoalkylnaphthols or phenols under visible light-promoted conditions . Industrial production methods often focus on optimizing yield and purity through the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

(S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives

Scientific Research Applications

(S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of functional initiation complexes . Additionally, it can act as a molecular switch in electronic applications by undergoing de/rehydrogenation reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of nitroimidazo-oxazines is highly sensitive to substitutions at the 6-position of the oxazine ring. Key analogues and their structural differences are summarized below:

Key Observations :

Structure-Activity Relationship (SAR) Insights

- Substituent Length : Extending the 6-position substituent (e.g., from benzyloxy to octyloxy) improves potency in some analogues but compromises aqueous solubility. For example, PA-824 derivatives with longer ether linkers showed 10-fold higher MIC values when hydrophobicity exceeded optimal thresholds .

- Electron-Withdrawing Groups : The trifluoromethoxy group in PA-824 enhances metabolic stability and nitroreductase affinity compared to alkyl chains .

- Heterocycle Modifications : Replacing the oxazine oxygen with sulfur (thiooxazine) or nitrogen (imidazolidine) reduces potency by >100-fold, underscoring the importance of the oxazine oxygen .

Q & A

Q. How can synergistic effects with frontline TB drugs (e.g., bedaquiline) be systematically tested?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.